![molecular formula C20H25NO4 B3850237 methyl 4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}benzoate](/img/structure/B3850237.png)
methyl 4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}benzoate
Overview
Description
Methyl 4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}benzoate, commonly known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. This compound was first synthesized in the 1970s and is known for its psychoactive effects. DMMDA-2 has been the subject of scientific research due to its potential medical applications and its mechanism of action.
Mechanism of Action
The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which can lead to changes in mood and behavior. DMMDA-2 has also been shown to have an affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. DMMDA-2 has also been shown to have an effect on the immune system, as it has been shown to increase the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of DMMDA-2 for lab experiments is its psychoactive effects, which can be useful for studying the effects of psychoactive substances on the brain and behavior. However, one limitation of DMMDA-2 is that it is a controlled substance and can only be used in certain research settings.
Future Directions
There are a number of future directions for research on DMMDA-2. One area of research is the potential medical applications of DMMDA-2. Further research is needed to determine its efficacy and safety in the treatment of depression, anxiety, and other psychiatric disorders. Another area of research is the potential use of DMMDA-2 in the treatment of cancer. Further research is needed to determine its anti-tumor properties and its potential use in combination with other cancer treatments.
In conclusion, DMMDA-2 is a chemical compound that has been the subject of scientific research due to its potential medical applications and its mechanism of action. While further research is needed to fully understand its effects, DMMDA-2 has the potential to be a useful tool for studying the effects of psychoactive substances on the brain and behavior, as well as a potential treatment for depression, anxiety, and cancer.
Scientific Research Applications
DMMDA-2 has been the subject of scientific research due to its potential medical applications. It has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. DMMDA-2 has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
properties
IUPAC Name |
methyl 4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21(14-16-5-8-17(9-6-16)20(22)25-4)12-11-15-7-10-18(23-2)19(13-15)24-3/h5-10,13H,11-12,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJRHTNDBBCRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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